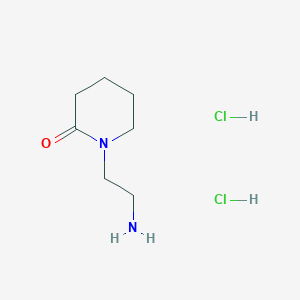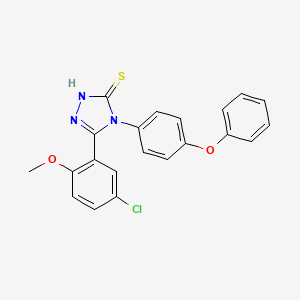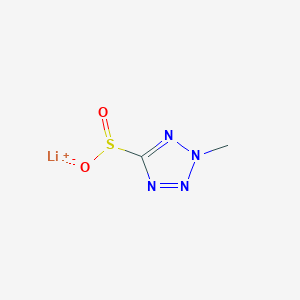![molecular formula C15H16N2O3S B2647325 4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide CAS No. 663164-30-5](/img/structure/B2647325.png)
4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide, also known as MSB, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a sulfonamide-based compound that has been found to have a variety of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in key cellular processes. This compound has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in pH regulation and ion transport. This compound has also been found to inhibit the activity of histone deacetylases, enzymes that play a role in gene expression and chromatin remodeling.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and modulate neurotransmitter release. This compound has also been found to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied for its potential applications in scientific research. It is also relatively easy to synthesize and purify. However, there are also some limitations to the use of this compound in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has some toxicity, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research on 4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide. One area of interest is the development of new drugs based on this compound. This compound has been used as a lead compound for the development of new drugs, and there is potential for further optimization of its structure to improve its efficacy and reduce its toxicity. Another area of interest is the study of this compound's effects on other enzymes and cellular processes. This compound has been found to inhibit carbonic anhydrase and histone deacetylases, but there may be other targets that have not yet been identified. Finally, there is potential for the use of this compound in combination with other compounds for synergistic effects. This compound has been studied in combination with other drugs for its potential in cancer treatment, and there may be other combinations that have not yet been explored.
Synthesis Methods
The synthesis of 4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide involves the reaction of 4-aminobenzoic acid with p-toluenesulfonyl chloride in the presence of a base. The resulting intermediate is then reacted with 4-methylphenyl magnesium bromide to form the final product, this compound. The synthesis of this compound has been well-documented in the literature and has been optimized for high yield and purity.
Scientific Research Applications
4-[Methyl-(4-methylphenyl)sulfonylamino]benzamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, this compound has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. In drug discovery, this compound has been used as a lead compound for the development of new drugs.
properties
IUPAC Name |
4-[methyl-(4-methylphenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-11-3-9-14(10-4-11)21(19,20)17(2)13-7-5-12(6-8-13)15(16)18/h3-10H,1-2H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMTULKWNLUJKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

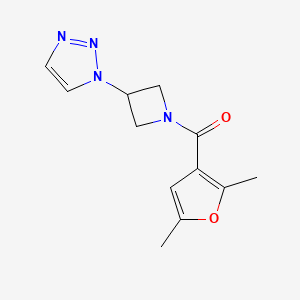
![N1-cyclohexyl-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2647244.png)


![2-[(4-Aminophenyl)thio]-N-(3-methylphenyl)-propanamide](/img/structure/B2647249.png)

![8-(2-((2,4-dimethoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2647253.png)

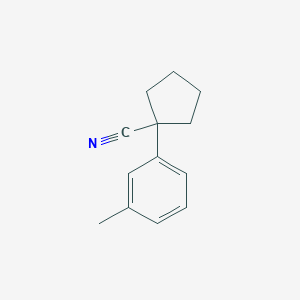
![5-{1-[(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2647257.png)
